Cas no 4891-66-1 (Tolylene-2,4-diisothiocyanate)

Tolylene-2,4-diisothiocyanate is a chemical compound primarily used as a crosslinking agent and intermediate in organic synthesis. Its key advantages include high reactivity with amines and hydroxyl groups, making it valuable for modifying polymers, resins, and biomolecules. The compound’s isothiocyanate functional groups enable efficient conjugation with proteins or peptides, which is useful in biochemical applications such as affinity chromatography or protein labeling. Its stability under controlled conditions ensures consistent performance in synthetic processes. Additionally, Tolylene-2,4-diisothiocyanate is employed in materials science for enhancing the mechanical properties of composites. Proper handling is essential due to its sensitivity to moisture and potential irritancy.
Tolylene-2,4-diisothiocyanate structure
Tolylene-2,4-diisothiocyanate structure
Product Name:Tolylene-2,4-diisothiocyanate
CAS No:4891-66-1
MF:C9H6N2S2
MW:206.287338733673
CID:932152
PubChem ID:24880455
Update Time:2025-05-21

Tolylene-2,4-diisothiocyanate Chemical and Physical Properties

Names and Identifiers

    • Tolylene-2,4-diisothiocyanate
    • 2,4-diisothiocyanatotoluene
    • SCHEMBL484205
    • NSC-511742
    • 1-methylbenzene-2,4-diisothiocyanate
    • 2,4-Tolylene diisothiocyanate
    • 4-methyl-m-phenylene diisothiocyanate
    • 2,4-TITC
    • toluene 2,4-diisothiocyanate
    • 4-Methyl-1,3-phenylene diisothiocyanate
    • 2,4-Toluene diisothiocyanate
    • 2 4-TOLYLENE DIISOTHIOCYANATE 97
    • UNII-PP687Z493E
    • BRN 2415812
    • Tolylene-2,4-diisothiocyanate, 97%
    • 4891-66-1
    • CHEBI:63896
    • toluene-2,4-diyl diisothiocyanate
    • Q27132900
    • DTXSID30197639
    • ISOTHIOCYANIC ACID, 4-METHYL-m-PHENYLENE ESTER
    • toluene-2,4-diisothiocyanate
    • PP687Z493E
    • 2,4-diisothiocyanato-1-methylbenzene
    • Benzene, 2,4-diisothiocyanato-1-methyl-
    • NSC 511742
    • NSC511742
    • CHEMBL3753220
    • Isothiocyanic acid, 2,4-tolylene diester
    • Toluene-2,4-dithioisocyanate
    • MDL: MFCD00046797
    • Inchi: 1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
    • InChI Key: NNMVCFPMIBOZCL-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=C(C=CC=1C)N=C=S

Computed Properties

  • Exact Mass: 205.99724055g/mol
  • Monoisotopic Mass: 205.99724055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1
  • Topological Polar Surface Area: 88.9Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 54-57 °C (lit.)
  • Solubility: Not determined

Tolylene-2,4-diisothiocyanate Security Information

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Additional information on Tolylene-2,4-diisothiocyanate

Recent Advances in the Study of Tolylene-2,4-diisothiocyanate (CAS 4891-66-1): Implications for Chemical Biology and Pharmaceutical Research

Tolylene-2,4-diisothiocyanate (TDI; CAS 4891-66-1) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Known for its role as a cross-linking agent and its reactivity with amino groups, TDI has been extensively studied for applications ranging from material science to drug development. Recent studies have further elucidated its mechanisms of action, potential therapeutic applications, and safety profiles, making it a focal point for ongoing research.

One of the most notable advancements in the study of TDI involves its application in the development of novel drug delivery systems. Researchers have leveraged its ability to form stable conjugates with proteins and peptides, enhancing the bioavailability and targeted delivery of therapeutic agents. For instance, a 2023 study published in the Journal of Controlled Release demonstrated the efficacy of TDI-based nanocarriers in improving the pharmacokinetics of anticancer drugs, reducing systemic toxicity while maintaining therapeutic efficacy.

In addition to its pharmaceutical applications, TDI has been investigated for its role in diagnostic tools. A recent study highlighted its use in the development of biosensors for detecting biomarkers associated with inflammatory diseases. The study, published in Analytical Chemistry, reported that TDI-modified surfaces exhibited high sensitivity and specificity for target molecules, suggesting its potential for early disease detection and monitoring.

Safety and toxicological assessments of TDI remain a critical area of research. While its reactivity makes it valuable for various applications, it also raises concerns about potential health risks, particularly in occupational settings. A 2022 review in Chemical Research in Toxicology summarized the latest findings on TDI's exposure pathways and mitigation strategies, emphasizing the need for stringent safety protocols in industrial and laboratory environments.

Looking ahead, the versatility of TDI continues to inspire innovative research. Emerging studies are exploring its use in bioorthogonal chemistry, where its selective reactivity could enable new strategies for labeling and tracking biomolecules in live cells. Furthermore, collaborations between academia and industry are driving the development of greener synthesis methods for TDI, aligning with the growing demand for sustainable chemical processes.

In conclusion, Tolylene-2,4-diisothiocyanate (CAS 4891-66-1) remains a compound of immense scientific and practical significance. Its applications in drug delivery, diagnostics, and material science are expanding, supported by ongoing research that addresses both its potential and challenges. As the field advances, interdisciplinary approaches will be key to unlocking the full potential of TDI in chemical biology and pharmaceutical innovation.

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